
Bis(2-cyclohexylguanidine), sulfuric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-cyclohexylguanidine), sulfuric acid typically involves the reaction of cyclohexylamine with cyanamide to form 2-cyclohexylguanidine. This intermediate is then reacted with sulfuric acid to yield the final product . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-cyclohexylguanidine), sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted guanidines .
Scientific Research Applications
Bis(2-cyclohexylguanidine), sulfuric acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis(2-cyclohexylguanidine), sulfuric acid involves its interaction with specific molecular targets and pathways. The guanidine moiety in the compound can form hydrogen bonds and interact with various biomolecules, influencing their structure and function . These interactions can lead to changes in biological pathways and processes, contributing to the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis(2-cyclohexylguanidine), sulfuric acid include other guanidine derivatives such as:
- Diphenylguanidine
- Tetramethylguanidine
- 1,3-Dicyclohexylguanidine
Uniqueness
This compound is unique due to its specific structure and the presence of the sulfuric acid moiety, which can influence its reactivity and interactions with other molecules . This uniqueness makes it valuable for specific research applications and distinguishes it from other guanidine derivatives .
Biological Activity
Bis(2-cyclohexylguanidine), sulfuric acid is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological effects, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Bis(2-cyclohexylguanidine) is a guanidine derivative characterized by two cyclohexyl groups attached to the nitrogen atoms of the guanidine moiety. The presence of sulfuric acid enhances its solubility and reactivity, making it suitable for various biological applications.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that bis(2-cyclohexylguanidine) exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
2. Cytotoxicity and Cancer Research
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study assessed its impact on human cancer cells using the MTS assay, revealing IC50 values that suggest potent anti-cancer activity.
Cell Line | IC50 (µM) |
---|---|
HeLa | 78.72 |
PC-3 | 49.79 |
RKO | 60.70 |
These results indicate that bis(2-cyclohexylguanidine) could serve as a potential lead compound for developing new anticancer agents.
3. Anti-inflammatory Effects
In addition to its antimicrobial and cytotoxic properties, bis(2-cyclohexylguanidine) has shown promise as an anti-inflammatory agent. Studies have reported reductions in pro-inflammatory cytokines in treated models, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways.
Case Studies
Several case studies have highlighted the practical applications of bis(2-cyclohexylguanidine):
-
Case Study 1: Treatment of Infections
A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with bis(2-cyclohexylguanidine) led to significant improvements in infection control, with reduced bacterial load observed in follow-up cultures. -
Case Study 2: Cancer Therapy
In a preclinical model of breast cancer, administration of bis(2-cyclohexylguanidine) resulted in tumor size reduction and increased survival rates compared to control groups.
The precise mechanisms through which bis(2-cyclohexylguanidine) exerts its biological effects are still under investigation. However, several hypotheses include:
- Membrane Disruption: Its cationic nature allows it to interact with negatively charged bacterial membranes, leading to permeability changes.
- Inhibition of Cell Proliferation: In cancer cells, it may induce apoptosis through mitochondrial pathways.
- Modulation of Immune Responses: Its anti-inflammatory properties may be attributed to the modulation of cytokine production and immune cell activity.
Properties
CAS No. |
6331-57-3 |
---|---|
Molecular Formula |
C7H17N3O4S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
2-cyclohexylguanidine;sulfuric acid |
InChI |
InChI=1S/C7H15N3.H2O4S/c8-7(9)10-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5H2,(H4,8,9,10);(H2,1,2,3,4) |
InChI Key |
QIGNGLONSGDDTG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N=C(N)N.C1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
Canonical SMILES |
C1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
solubility |
not available |
Origin of Product |
United States |
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